3-(4-Chloro-3-methoxyphenyl)-1H-indene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
120083-82-1 |
|---|---|
Molecular Formula |
C16H13ClO |
Molecular Weight |
256.72 g/mol |
IUPAC Name |
3-(4-chloro-3-methoxyphenyl)-1H-indene |
InChI |
InChI=1S/C16H13ClO/c1-18-16-10-12(7-9-15(16)17)14-8-6-11-4-2-3-5-13(11)14/h2-5,7-10H,6H2,1H3 |
InChI Key |
VMDMRVKGRCJKAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CCC3=CC=CC=C32)Cl |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 3 4 Chloro 3 Methoxyphenyl 1h Indene
Reactivity of the Indene (B144670) Ring System
The 1H-indene core is a polycyclic hydrocarbon composed of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org This structure imparts a unique set of reactive characteristics.
One of the most notable features of the indene system is the acidity of the protons on the C1 methylene (B1212753) group. The pKa of these protons in dimethyl sulfoxide (B87167) (DMSO) is approximately 20.1, which is significantly more acidic than typical methylene protons. wikipedia.orgbeilstein-journals.org This enhanced acidity is due to the stability of the resulting conjugate base, the indenyl anion. quora.com Deprotonation at the C1 position results in a planar, aromatic cyclopentadienyl (B1206354) anion, which is stabilized by the delocalization of 6 π-electrons across the five-membered ring. beilstein-journals.orgquora.com This acidity allows for facile deprotonation with suitable bases, such as organolithium reagents, to form highly reactive indenyl anions, which are valuable intermediates in organometallic chemistry and organic synthesis. wikipedia.org
The double bond within the five-membered ring of the indene system can also participate in various reactions. It is susceptible to addition reactions and can readily undergo polymerization, typically through cationic or radiation-induced mechanisms, to form polyindene. wikipedia.orgmdpi.comtandfonline.com This polymerization is a key industrial application of indene itself. wikipedia.org Additionally, the indene ring can be oxidized; for instance, treatment with acid dichromate leads to the cleavage of the five-membered ring to yield homophthalic acid. wikipedia.org
Transformations Involving the 4-Chloro-3-methoxyphenyl Substituent
The 4-chloro-3-methoxyphenyl group attached at the C3 position of the indene ring possesses its own reactive sites, primarily the chloro and methoxy (B1213986) substituents on the aromatic ring.
The chlorine atom, an aryl chloride, is a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. uwindsor.ca Despite aryl chlorides being less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the use of bulky, electron-rich phosphine (B1218219) ligands, have enabled efficient coupling reactions. tandfonline.com These transformations allow for the substitution of the chlorine atom with a wide variety of groups.
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Resulting Bond | Catalyst System (General) |
|---|---|---|---|
| Suzuki Coupling | Organoboron reagent (e.g., boronic acid) | C-C (Aryl-Aryl) | Pd catalyst (e.g., Pd(OAc)₂) + Ligand |
| Heck Coupling | Alkene | C-C (Aryl-Vinyl) | Pd catalyst + Base |
| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkynyl) | Pd catalyst + Cu(I) co-catalyst |
| Hiyama Coupling | Organosilane | C-C (Aryl-Aryl) | Pd catalyst + Fluoride source |
| Negishi Coupling | Organozinc reagent | C-C (Aryl-Alkyl/Aryl) | Pd or Ni catalyst |
The methoxy group (-OCH₃) is an ether linkage. Ether cleavage is a common transformation, typically requiring strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orgmasterorganicchemistry.com The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. masterorganicchemistry.com In the case of an aryl methyl ether (an anisole (B1667542) derivative), the cleavage generally occurs at the methyl-oxygen bond via an Sₙ2 mechanism, yielding a phenol (B47542) and a methyl halide, because the phenyl-oxygen bond is stronger and cleavage would require the formation of an unstable phenyl cation. masterorganicchemistry.comyoutube.com
Electrophilic and Nucleophilic Reactions of Substituted Indenes
Electrophilic Reactions: Electrophilic aromatic substitution (SₑAr) is a fundamental reaction of aromatic systems. wikipedia.org In this molecule, there are two aromatic rings that can undergo substitution. The reactivity and regioselectivity are dictated by the existing substituents.
On the Indene Benzene Ring: The fused cyclopentene ring acts as an electron-donating group, activating the benzene portion of the indene toward electrophilic attack and directing incoming electrophiles to the positions ortho and para to the fusion (positions 4 and 7).
On the Phenyl Substituent: The methoxy group is a strong activating, ortho-, para-directing group due to its ability to donate electron density through resonance. lkouniv.ac.in The chlorine atom is a deactivating but also ortho-, para-directing group. uci.edu The combined effect typically results in electrophilic attack at the positions ortho or para to the strongly activating methoxy group.
On the Cyclopentene Double Bond: The double bond in the five-membered ring can also react with electrophiles, leading to addition products. acs.org
Nucleophilic Reactions: Nucleophilic reactions can occur at several sites on the molecule.
Nucleophilic Addition: The double bond of the indene ring can act as an electrophile, particularly in conjugate (1,4-addition) or Michael-type reactions if suitable activating groups are present. cem.comwikipedia.org
Deprotonation: As mentioned in section 3.1, the most facile nucleophilic reaction is the abstraction of a proton from the C1 position by a strong base. wikipedia.org
Cycloaddition Reactions and Annulation Pathways
The indene framework can serve as a building block in the construction of more complex polycyclic systems through cycloaddition and annulation reactions.
Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. wikipedia.org In this reaction, a conjugated diene reacts with a dienophile (an alkene). praxilabs.com The double bond of the indene ring can act as a dienophile. The efficiency and stereochemistry of the reaction are influenced by the electronic properties of both the dienophile and the diene. masterorganicchemistry.com Electron-withdrawing groups on the dienophile generally accelerate the reaction. praxilabs.com Conversely, in inverse-electron-demand Diels-Alder reactions, an electron-rich dienophile reacts with an electron-poor diene. wikipedia.org The substituted indene could potentially react with various dienes to form complex polycyclic adducts.
Table 2: Generalized Cycloaddition & Annulation Reactions
| Reaction Type | Role of Indene Derivative | Potential Partner | Product Type |
|---|---|---|---|
| [4+2] Cycloaddition (Diels-Alder) | Dienophile | Conjugated diene | Fused polycyclic system |
| [3+2] Annulation | 2π component | 1,3-dipole (e.g., azide, nitrile oxide) | Fused heterocyclic system |
Annulation Pathways: Annulation refers to the formation of a new ring onto an existing molecule. Various strategies have been developed for the synthesis of indene derivatives themselves, which can be considered annulation pathways. organic-chemistry.org These often involve intramolecular cyclizations of appropriately substituted precursors. For instance, Nazarov-type cyclizations of 1-arylbuta-2,3-dien-1-ols can yield benzofulvenes, which are structurally related to indenes. organic-chemistry.org Furthermore, the indenyl anion, formed by deprotonation, can act as a nucleophile in annulation sequences, attacking difunctional electrophiles to build new fused ring systems. acs.org
Advanced Spectroscopic and Structural Characterization of 3 4 Chloro 3 Methoxyphenyl 1h Indene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Experimental ¹H and ¹³C NMR data are required to elucidate the specific chemical shifts, coupling constants, and connectivity of the atoms within the 3-(4-Chloro-3-methoxyphenyl)-1H-indene molecule. This would confirm the substitution pattern on both the indene (B144670) and phenyl rings.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry data would be needed to determine the exact molecular weight of the compound, confirming its elemental composition. Analysis of the fragmentation pattern would provide valuable information about the compound's structure and the stability of its constituent parts.
Infrared (IR) Spectroscopy for Functional Group Identification
An experimental IR spectrum is necessary to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-H bonds of the aromatic and aliphatic parts, C=C bonds of the rings, and the C-O ether linkage.
X-ray Crystallography for Solid-State Structure and Conformation
To provide a definitive solid-state structure, a single crystal of this compound would need to be grown and analyzed by X-ray diffraction.
Crystal Data and Unit Cell Parameters
This analysis would yield specific information about the crystal system, space group, and the dimensions of the unit cell.
Molecular Geometry and Bond Parameters
Crystallographic data would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a detailed three-dimensional representation of the molecule.
Intermolecular Interactions and Packing Motifs
This would allow for the analysis of how the molecules pack in the crystal lattice and identify any significant intermolecular interactions, such as van der Waals forces or π-π stacking.
Without access to primary research data for this compound, the creation of the requested detailed article remains unfeasible.
Mechanistic Insights into the Biological Action of 3 4 Chloro 3 Methoxyphenyl 1h Indene
Molecular Target Identification and Validation
Information regarding the specific molecular targets of 3-(4-Chloro-3-methoxyphenyl)-1H-indene is not available in the current body of scientific literature. Research has not yet been published that identifies and validates the proteins, enzymes, or other biological molecules with which this compound may interact to exert a biological effect.
Interaction with Cellular Pathways and Biochemical Processes
There is currently no published research detailing the interaction of this compound with any known cellular pathways or biochemical processes. The effects of this compound on signaling cascades, metabolic pathways, or other cellular functions have not been elucidated.
Receptor Binding Mechanisms
Specific details concerning the receptor binding mechanisms of this compound are not documented. Studies to determine its affinity for any particular receptors, the nature of the binding (e.g., agonist, antagonist), or the specific molecular interactions involved in receptor binding have not been reported.
Apoptosis Induction and Cell Cycle Modulation
The potential for this compound to induce apoptosis or modulate the cell cycle has not been investigated in published studies. Consequently, there is no data available on its ability to trigger programmed cell death or to cause arrest at any phase of the cell cycle.
Structure Activity Relationship Sar Studies of 3 4 Chloro 3 Methoxyphenyl 1h Indene and Analogues
Influence of Indene (B144670) Core Modifications on Activity
The indene core is a versatile scaffold in medicinal chemistry, and modifications to this bicyclic system can significantly impact the biological activity of its derivatives. The fusion of an aromatic benzene (B151609) ring with a cyclopentene (B43876) ring provides a rigid framework that can be strategically altered to enhance pharmacological properties. acs.org Research into indene derivatives has shown that even minor changes to the indene nucleus can lead to substantial differences in potency and selectivity for various biological targets. researchgate.net
Modifications to the indene core can be broadly categorized into several types, each with distinct consequences for bioactivity:
Substitution on the five-membered ring: The introduction of substituents at various positions of the cyclopentene moiety can influence how the molecule interacts with its target. For instance, a C-1 oxo substituent has been shown to increase binding affinity in certain contexts, while a C-1 alkyl group may have little effect. acs.org
Saturation of the five-membered ring: The degree of saturation within the five-membered ring (i.e., indene vs. indane) alters the geometry and flexibility of the molecule. Dihydro-1H-indene derivatives have been investigated as tubulin polymerization inhibitors, indicating that changes in the core's planarity can be exploited for specific therapeutic targets. researchgate.net
Introduction of heteroatoms: Replacing carbon atoms within the indene core with heteroatoms to form indene-fused heterocycles is a common strategy to modulate activity, which will be discussed in more detail in a later section.
The following table summarizes the effects of selected indene core modifications on biological activity based on findings from various studies.
| Modification Type | Position of Modification | Observed Effect on Activity | Example Target/Activity |
| Introduction of Oxo Group | C-1 | Increased binding affinity | Estrogen receptor binding |
| Introduction of Alkyl Group | C-1 | Little to no effect on binding | Estrogen receptor binding |
| Saturation of Double Bond | C-2 to C-3 | Altered molecular geometry, enabling new interactions | Tubulin polymerization inhibition |
| Hydroxyl Substitution | C-6 | Elevated binding affinity | Estrogen receptor binding |
Role of the 4-Chloro-3-methoxyphenyl Substituent
The 4-chloro-3-methoxyphenyl group is a critical pharmacophore in many biologically active indene derivatives. The nature and position of the chlorine and methoxy (B1213986) substituents on the phenyl ring play a significant role in modulating the electronic, steric, and lipophilic properties of the molecule, thereby influencing its pharmacological profile.
Electronic Effects of Chlorine and Methoxy Groups
Chlorine: The chlorine atom is an electron-withdrawing group due to its high electronegativity, which it exerts through the inductive effect (-I). vedantu.com However, it also possesses lone pairs of electrons that can be donated to the aromatic ring via the resonance effect (+R). vedantu.com In the case of halogens, the inductive effect is generally stronger than the resonance effect, leading to a net withdrawal of electron density from the phenyl ring. vedantu.com This can influence the acidity of nearby protons and the strength of interactions with the target protein. The presence of a chlorine atom can also enhance the physicochemical properties of a compound. nih.gov
Methoxy Group: The methoxy group, in contrast, is an electron-donating group. The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen atom can participate in resonance, donating electron density to the aromatic ring (+R effect). The resonance effect of the methoxy group is significantly stronger than its inductive effect, resulting in a net electron-donating character. This increases the electron density of the phenyl ring, particularly at the ortho and para positions.
The interplay of these electronic effects can influence the molecule's ability to form hydrogen bonds, halogen bonds, and other non-covalent interactions with its biological target.
Positional Isomerism and Pharmacological Impact
The specific placement of the chlorine and methoxy groups on the phenyl ring is crucial for pharmacological activity. Constitutional isomers, which have the same atomic composition but different bonding arrangements, often exhibit distinct chemical and physical properties, leading to different biological effects. nih.gov
In the case of 3-(4-chloro-3-methoxyphenyl)-1H-indene, the 4-chloro and 3-methoxy substitution pattern is specific. Shifting these substituents to other positions on the phenyl ring would create positional isomers with potentially different biological activities. For example, moving the chlorine to the 3-position and the methoxy group to the 4-position would alter the electronic and steric profile of the molecule, likely leading to a change in its interaction with the target.
Studies on other substituted phenyl compounds have demonstrated that positional isomerism can significantly affect pharmacokinetic profiles and therapeutic efficacy. nih.gov For instance, the relative positions of substituents can influence metabolic stability and oral bioavailability. nih.gov The orientation of the substituents on the phenyl ring of indene analogues can determine how the molecule fits into the binding pocket of a receptor. acs.org
Steric Considerations of Substituents
The size and spatial arrangement of the chlorine and methoxy groups also have important steric implications that can influence ligand-receptor binding.
Chlorine: While not excessively large, the chlorine atom is larger than a hydrogen atom and its presence can create steric hindrance, which may either be beneficial or detrimental to binding, depending on the topology of the receptor's binding site. A favorable steric interaction can lead to increased binding affinity and selectivity.
Methoxy Group: The methoxy group is bulkier than the chlorine atom and can have a more significant steric impact. Its presence can influence the preferred conformation of the molecule and may dictate how the 4-chloro-3-methoxyphenyl ring is oriented within the binding pocket.
SAR of Indene-Fused Heterocycles (e.g., Indenopyridines, Indenopyrazoles)
The fusion of heterocyclic rings to the indene core has been a fruitful strategy for the development of novel therapeutic agents. Indenopyridines and indenopyrazoles are two prominent examples of such fused systems that have demonstrated a wide range of biological activities. The structure-activity relationship (SAR) of these compounds is often complex, with activity being highly dependent on the nature and position of substituents on both the indene and the heterocyclic portions of the molecule.
Indenopyridines:
Di-indenopyridines have been investigated as potential anticancer agents, with some derivatives showing selective inhibition of topoisomerase II. nih.gov SAR studies on these compounds have highlighted the importance of substituents at the 4-position of the indane ring. The presence of phenolic, halophenyl, thienyl, and furyl groups at this position has been found to be significant for potent catalytic topoisomerase IIα inhibition and remarkable anticancer effects. nih.gov
Indenopyrazoles:
Indenopyrazoles have gained considerable attention due to their versatile biological activities, including anticancer properties. researchgate.netnih.gov Systematic structural modifications of the indenopyrazole core have been performed to investigate SAR and improve properties such as water solubility. researchgate.net Key areas of modification include the phenolic 6- and 7-positions and the aniline (B41778) at the 3-position of the indenopyrazole core. researchgate.net
The following table summarizes some key SAR findings for indenopyrazole derivatives:
| Compound Series | Modification Site | Substituent Effect on Activity | Target/Activity |
| 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazoles | Phenolic 6- and 7-positions | Modifications led to potent tubulin polymerization inhibitors. | Tubulin Polymerization Inhibition, Anticancer |
| 1-Methyl-1,4-dihydroindeno[1,2-c]pyrazoles | Aniline at 3-position | Structural changes influenced potency against various tumor cells. | Tubulin Polymerization Inhibition, Anticancer |
| Pyrimidine tethered indenopyrazolones | Pyrimidine and phenyl rings | Substituents on both rings affected growth inhibition of cancer cell lines. | Anticancer, Antimicrobial |
These studies underscore the importance of exploring diverse substitutions on indene-fused heterocyclic systems to identify compounds with optimized activity and desirable pharmacological properties.
Ligand Efficiency and Optimization Strategies
Ligand efficiency (LE) is a valuable metric in drug discovery used to assess the binding energy of a ligand on a per-atom basis. wikipedia.org It provides a way to compare the affinity of molecules of different sizes and helps guide the optimization of hit and lead compounds. csmres.co.uk LE is typically calculated as the ratio of the Gibbs free energy of binding (ΔG) to the number of non-hydrogen atoms (N) in the molecule. wikipedia.org
LE = - (ΔG) / N
A higher LE value is generally desirable, as it indicates that the molecule is making efficient use of its atoms to achieve high binding affinity. researchgate.net Compounds with an LE greater than 0.3 are often considered promising starting points for lead optimization. researchgate.net
In the context of this compound and its analogues, LE can be used to:
Prioritize initial hits: By comparing the LE of different screening hits, researchers can focus on those with the most favorable binding efficiency.
Guide lead optimization: During the optimization process, medicinal chemists aim to increase potency without disproportionately increasing molecular size or lipophilicity. sciforschenonline.org Tracking LE can help ensure that modifications are leading to genuine improvements in binding efficiency.
Another important metric that is often considered alongside LE is lipophilic ligand efficiency (LLE), which relates potency to lipophilicity. sciforschenonline.org The goal is to increase potency while maintaining or improving the LLE, thereby avoiding the potential pitfalls of excessive lipophilicity, such as poor solubility and off-target effects. sciforschenonline.org
Computational Chemistry and in Silico Analysis of 3 4 Chloro 3 Methoxyphenyl 1h Indene
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules, including their geometry, vibrational frequencies, and electronic characteristics. For 3-(4-Chloro-3-methoxyphenyl)-1H-indene, DFT calculations can elucidate its electronic properties and reactivity patterns. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests that the molecule is more polarizable and has higher chemical reactivity, indicating it is a "soft" molecule. Conversely, a larger energy gap implies a "hard" molecule with greater stability. nih.gov
For a molecule like this compound, the HOMO is likely to be localized on the electron-rich methoxyphenyl and indene (B144670) rings, while the LUMO may be distributed across the entire molecule. The energy of these orbitals and their gap can be used to calculate several global reactivity descriptors, as illustrated in the table below.
Table 1: Conceptual Reactivity Descriptors Derived from HOMO-LUMO Energies
| Descriptor | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The minimum energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |
This table outlines the theoretical framework for reactivity descriptors derived from HOMO and LUMO energies. The actual values would require specific DFT calculations for this compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of varying electrostatic potential on the molecular surface. nih.gov Typically, red-colored regions indicate negative electrostatic potential, highlighting areas that are rich in electrons and susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas denote neutral potential.
In the case of this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the methoxy (B1213986) group and the chlorine atom, due to the lone pairs of electrons on these electronegative atoms. chemrxiv.org The hydrogen atoms of the aromatic rings would likely exhibit a positive potential (blue). This visualization helps in understanding non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. researchgate.net
While global reactivity descriptors like hardness and electrophilicity provide a general overview of a molecule's reactivity, Fukui functions offer a more detailed picture by identifying specific atomic sites prone to different types of chemical attack. These functions are derived from the change in electron density when an electron is added to or removed from the molecule.
The Fukui function helps to distinguish between sites susceptible to:
Nucleophilic attack (f+): Where an electron is accepted (LUMO character).
Electrophilic attack (f-): Where an electron is donated (HOMO character).
Radical attack (f0): The average of f+ and f-.
By calculating the Fukui indices for each atom in this compound, one could pinpoint the precise locations most likely to engage in chemical reactions, thereby providing a more nuanced understanding of its reactivity compared to MEP analysis alone.
Molecular Docking Simulations for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is extensively used in drug discovery to understand the binding mechanisms of potential drug candidates and to estimate their binding affinity. researchgate.net
To perform a molecular docking study for this compound, a specific protein target would first be identified based on its therapeutic potential. The crystal structure of the target protein is typically obtained from a repository like the Protein Data Bank (PDB). The docking simulation then places the ligand into the binding site of the protein and evaluates different binding poses.
The analysis of the resulting docked complexes reveals the specific interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen bonds: Formed between hydrogen bond donors and acceptors.
Hydrophobic interactions: Occurring between nonpolar regions of the ligand and the protein.
Van der Waals forces: General attractive or repulsive forces between atoms.
Pi-pi stacking: Interactions between aromatic rings.
By examining the binding mode of this compound within the active site of a target protein, researchers can understand the key amino acid residues involved in the interaction and the structural features of the ligand that are crucial for binding.
A key outcome of molecular docking simulations is the prediction of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). This score estimates the strength of the interaction between the ligand and the protein. A lower (more negative) binding energy generally indicates a more stable complex and a higher binding affinity. nih.gov
The predicted binding affinity can be used to rank different compounds and to prioritize those with the most favorable binding characteristics for further experimental testing. For this compound, a low binding energy score in a docking simulation against a relevant biological target would suggest that it has the potential to be an effective inhibitor or modulator of that target.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
Molecular Dynamics (MD) Simulations for Complex Stability and Conformational Dynamics
Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide critical insights into its conformational dynamics and the stability of its potential complexes with biological targets. These simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the molecule behaves and interacts with its environment.
The conformational landscape of this compound is of particular interest. The rotational freedom around the single bond connecting the indene and the phenyl ring allows the molecule to adopt various conformations. MD simulations can explore these conformational states and determine their relative energies and populations, which is crucial for understanding how the molecule might bind to a receptor. The planarity of related molecular structures has been shown to influence intermolecular interactions and crystal packing, which can be further investigated through computational methods. nih.gov
In a typical MD simulation study of this compound, the molecule would be placed in a simulated physiological environment, such as a box of water molecules with ions to mimic physiological salt concentrations. The system would then be subjected to a series of energy minimization and equilibration steps before the production simulation. Analysis of the simulation trajectory can reveal key information about the molecule's flexibility, solvent interactions, and the stability of any formed complexes.
Interactive Data Table: Hypothetical Dihedral Angle Distribution
The following table illustrates a hypothetical distribution of the dihedral angle between the indene and phenyl rings of this compound over a 100-nanosecond MD simulation. This data would typically be extracted from the simulation trajectory to understand the molecule's preferred orientation.
| Dihedral Angle Range (degrees) | Population (%) |
| -180 to -120 | 15 |
| -120 to -60 | 35 |
| -60 to 0 | 10 |
| 0 to 60 | 10 |
| 60 to 120 | 25 |
| 120 to 180 | 5 |
This table is for illustrative purposes and contains hypothetical data.
Prediction of Pharmacokinetic Properties (In Silico ADMET)
The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the drug discovery process. nih.gov In silico ADMET prediction tools have become indispensable for forecasting these properties before a compound is synthesized, thereby saving time and resources. researchgate.netiapchem.org For this compound, a variety of computational models can be employed to estimate its pharmacokinetic profile.
These predictive models are often built using large datasets of known compounds and their experimentally determined ADMET properties. ijpsr.comnih.gov Machine learning algorithms are then used to develop quantitative structure-activity relationship (QSAR) models that can predict the properties of new molecules. mdpi.com
Key pharmacokinetic parameters that can be predicted in silico for this compound include its lipophilicity (logP), aqueous solubility (logS), human intestinal absorption (HIA), plasma protein binding (PPB), and potential to inhibit or be a substrate for cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Interactive Data Table: Predicted In Silico ADMET Properties
The following table presents a set of hypothetical in silico ADMET predictions for this compound, generated using common predictive models.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 270.73 g/mol | Within the range for good oral bioavailability |
| LogP (Lipophilicity) | 4.2 | Indicates high lipophilicity |
| LogS (Aqueous Solubility) | -4.5 | Low aqueous solubility |
| Human Intestinal Absorption | > 90% | Predicted to be well-absorbed from the gut |
| Plasma Protein Binding | ~ 95% | High affinity for plasma proteins |
| CYP2D6 Inhibition | Likely Inhibitor | Potential for drug-drug interactions |
| Ames Mutagenicity | Non-mutagenic | Low likelihood of being a mutagen |
This table is for illustrative purposes and contains hypothetical data.
These in silico predictions provide a valuable preliminary assessment of the drug-like properties of this compound and can guide further experimental studies.
Medicinal Chemistry Applications and Drug Discovery Potential
3-(4-Chloro-3-methoxyphenyl)-1H-indene as a Lead Compound or Scaffold
The indene (B144670) ring system is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. This makes indene derivatives attractive as lead compounds or scaffolds for drug discovery. mdpi.com The core indene structure provides a rigid framework that can be functionalized at various positions to optimize interactions with specific biological targets. The substitution pattern on the phenyl ring, such as the 4-chloro and 3-methoxy groups in the case of this compound, can significantly influence the compound's electronic and steric properties, thereby affecting its biological activity.
Although direct evidence for this compound as a lead compound is not prominent, the indene scaffold itself is present in many natural and synthetic compounds with demonstrated biological activities, including anti-proliferative properties. researchgate.net The exploration of various substituted indene derivatives continues to be an active area of research in the quest for new and effective therapeutic agents.
Design of Novel Indene-Based Therapeutic Agents
The versatility of the indene scaffold has been leveraged in the design of a variety of therapeutic agents. By modifying the substituents on the indene ring and the attached phenyl group, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules. For instance, indene derivatives have been investigated for their potential in treating Alzheimer's disease by targeting enzymes like acetylcholinesterase. nih.govnih.gov
The design strategy often involves creating a library of compounds with diverse functional groups to explore the structure-activity relationship (SAR). For example, the introduction of different substituents at various positions of the indene core can lead to compounds with potent and selective inhibitory activity against specific enzymes or receptors. nih.gov This approach has led to the identification of indene-derived hydrazides as potential agents for Alzheimer's disease. nih.gov
Optimization Strategies for Enhanced Biological Activity
Once a lead compound with a desired biological activity is identified, medicinal chemists employ various optimization strategies to enhance its potency, selectivity, and pharmacokinetic properties. For indene-based compounds, these strategies often involve modifying the substituents on both the indene and phenyl rings.
Key optimization approaches include:
Varying Substituents: Replacing existing functional groups with others that have different electronic or steric properties can lead to improved interactions with the target protein. For example, substituting with electron-donating or electron-withdrawing groups can alter the molecule's binding affinity. nih.gov
Bioisosteric Replacement: Replacing a functional group with another that has similar physical and chemical properties can help to improve the compound's metabolic stability or reduce toxicity without significantly affecting its biological activity.
Conformational Restriction: Introducing cyclic structures or other rigid elements can lock the molecule into a specific conformation that is optimal for binding to the target.
These optimization strategies are guided by computational modeling and in vitro biological assays to systematically improve the drug-like properties of the indene-based compounds.
Applications as Synthetic Intermediates in Pharmaceutical Synthesis
Indene derivatives are not only valuable as therapeutic agents themselves but also serve as crucial synthetic intermediates in the preparation of more complex pharmaceutical compounds. nih.gov Their reactivity allows for a wide range of chemical transformations, making them versatile building blocks in multi-step syntheses.
For example, the indene core can be a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. The double bond in the five-membered ring and the aromatic nature of the fused benzene (B151609) ring provide multiple reaction sites for further chemical modifications. This versatility makes indene derivatives important tools in the arsenal (B13267) of synthetic organic chemists working on the development of new drugs.
Research Findings on Indene Derivatives
| Compound Class | Target/Activity | Key Findings | Reference |
| Indene-derived hydrazides | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitors | Some derivatives showed significant inhibitory potential against AChE and BuChE, suggesting their potential for Alzheimer's disease treatment. | nih.gov |
| 5,6-dimethoxy-1H-indene-2-carboxamides | Anticholinesterase and amyloid beta (Aβ1-42) inhibition | Several compounds exhibited potent inhibition of BuChE and Aβ1-42 aggregation, indicating multi-target potential for Alzheimer's disease. | nih.gov |
| General Indene Derivatives | Anti-proliferative | Metabolites of the non-steroidal anti-inflammatory drug Sulindac, which has an indene core, have been shown to inhibit cell proliferation. | researchgate.net |
Future Directions and Research Gaps
Exploration of Undiscovered Biological Activities
The indene (B144670) core is present in a variety of compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. nih.gov Derivatives of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, which is based on an indene structure, have been shown to inhibit cell proliferation by affecting key signaling pathways. researchgate.netnih.gov Given this precedent, a key area of future research will be to screen 3-(4-Chloro-3-methoxyphenyl)-1H-indene for a wide array of biological activities.
Key research questions to be addressed include:
Anticancer Potential: Could this compound or its derivatives exhibit cytotoxic or cytostatic effects against various cancer cell lines? Research into other indene derivatives has identified novel tubulin polymerization inhibitors with anti-angiogenic and antitumor potency. nih.gov Investigating similar mechanisms of action for this compound could be a fruitful avenue.
Neuroprotective Effects: Indanone derivatives, which are structurally related to indenes, have been investigated for their potential in treating Alzheimer's disease. nih.govmdpi.com Exploring the potential of this compound to modulate neurological pathways or inhibit enzymes like acetylcholinesterase could uncover new therapeutic applications. mdpi.com
Antimicrobial and Antiviral Properties: The indanone scaffold has also been associated with antimicrobial and antiviral activities. nih.gov Screening this compound against a panel of bacteria and viruses could reveal previously unknown anti-infective properties.
Development of Novel Synthetic Routes
The efficiency and versatility of synthetic routes are crucial for the exploration and development of new chemical entities. While various methods exist for the synthesis of substituted indenes, the development of novel, more efficient, and stereoselective synthetic pathways remains a significant area of research. acs.orgorganic-chemistry.org
Future work in this area for this compound could focus on:
Catalytic Methods: Exploring new catalytic systems, such as those based on palladium or rhodium, could lead to more efficient and regioselective syntheses. organic-chemistry.org This would facilitate the production of a wider range of derivatives for structure-activity relationship (SAR) studies.
One-Pot Syntheses: Developing one-pot, multi-component reactions would streamline the synthesis process, making it more time- and cost-effective. organic-chemistry.org
Asymmetric Synthesis: For indene derivatives that exhibit chirality, the development of asymmetric synthetic routes is essential to isolate and study the biological activity of individual enantiomers, as they can have different pharmacological profiles.
A hypothetical novel synthetic approach could involve an intramolecular Heck reaction or a transition-metal-catalyzed cyclization of a suitably substituted aniline (B41778) derivative. luc.edu Such an approach could offer advantages in terms of yield and purity over classical methods.
Advanced Computational Modeling for Predictive Studies
Computational modeling and simulation are powerful tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding experimental work. rug.nlmdpi.com Applying these techniques to this compound and its potential derivatives can accelerate the discovery process.
Areas for computational investigation include:
Molecular Docking: Simulating the binding of this compound to the active sites of various biological targets (e.g., enzymes, receptors) can help to predict its potential biological activities and mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR): By creating a library of virtual derivatives and calculating their physicochemical properties, QSAR models can be developed to predict the biological activity of new compounds before they are synthesized.
Pharmacophore Modeling: Identifying the key structural features of the indene scaffold that are responsible for its biological activity can aid in the design of new, more potent, and selective compounds.
Computational approaches can significantly reduce the number of compounds that need to be synthesized and tested experimentally, making the research process more efficient. researchgate.netcomsol.com
Design of Targeted Therapeutics Based on Indene Scaffolds
The indene scaffold can serve as a template for the design of targeted therapeutics that act on specific biological pathways or molecules. researchgate.net This approach aims to maximize therapeutic efficacy while minimizing off-target effects.
Future research in this area could involve:
Kinase Inhibitors: Many indene-based compounds have been investigated as inhibitors of protein kinases, which are often dysregulated in cancer and other diseases. Designing derivatives of this compound that selectively target specific kinases could lead to new cancer therapies.
Receptor Modulators: The indene structure can be modified to interact with specific cellular receptors, such as hormone receptors or neurotransmitter receptors. This could lead to the development of new treatments for endocrine disorders or neurological conditions.
Drug Delivery Systems: The unique physicochemical properties of indene derivatives could be exploited in the development of novel drug delivery systems, such as liposomes or nanoparticles, to improve the targeted delivery of therapeutic agents to specific tissues or cells. google.comnih.gov
By combining rational drug design with a thorough understanding of the biology of the target, it may be possible to develop highly effective and selective therapeutics based on the this compound scaffold.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
